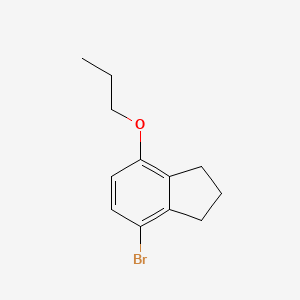
4-Bromo-7-propoxy-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-bromo-7-propoxy-2,3-dihydro-1H-indène est un composé organique de formule moléculaire C12H15BrO et de masse moléculaire 255,15 g/mol . Ce composé fait partie de la famille de l'indène, caractérisée par un système de cycles fusionnés contenant à la fois des composants aromatiques et cycloalcanes. La présence d'un atome de brome et d'un groupe propoxy sur la structure de l'indène en fait un intermédiaire polyvalent en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-bromo-7-propoxy-2,3-dihydro-1H-indène implique généralement la bromation du 7-propoxy-2,3-dihydro-1H-indène. Cela peut être réalisé en utilisant du brome ou du N-bromosuccinimide (NBS) comme agent bromant dans des conditions contrôlées . La réaction est généralement effectuée dans un solvant inerte tel que le dichlorométhane ou le chloroforme à température ambiante.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-bromo-7-propoxy-2,3-dihydro-1H-indène subit divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactions d'oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réactions de réduction : La réduction de l'atome de brome peut produire le produit hydrogéné correspondant.
Réactifs et conditions courantes
Substitution : Réactifs comme l'amidure de sodium (NaNH2) ou le tert-butylate de potassium (KOtBu) dans des solvants aprotiques polaires.
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides ou basiques.
Réduction : Hydrogénation catalytique utilisant du palladium sur charbon (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4).
Principaux produits formés
Substitution : Formation de dérivés du 7-propoxy-2,3-dihydro-1H-indène.
Oxydation : Formation de la 4-bromo-7-propoxy-2,3-dihydro-1H-indène-1-one.
Réduction : Formation du 7-propoxy-2,3-dihydro-1H-indène.
4. Applications de la recherche scientifique
Le 4-bromo-7-propoxy-2,3-dihydro-1H-indène a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et les applications thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 4-bromo-7-propoxy-2,3-dihydro-1H-indène dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. La présence de l'atome de brome et du groupe propoxy peut influencer son affinité de liaison et sa spécificité envers ces cibles. Des études détaillées sur ses voies moléculaires sont essentielles pour comprendre son mécanisme d'action complet.
Applications De Recherche Scientifique
4-Bromo-7-propoxy-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-7-propoxy-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and propoxy group can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Bromo-7-fluoro-2,3-dihydro-1H-indène
- Acide 4-bromo-2,3-dihydro-1H-indène-2-carboxylique
- Acide 4-bromo-2,3-dihydro-1H-indène-2-acétique
- 4-Bromo-7-méthoxy-2,3-dihydro-1H-indole
- 4-Bromo-7-hydroxy-2,3-dihydro-1H-indène-1-one
Unicité
Le 4-bromo-7-propoxy-2,3-dihydro-1H-indène est unique en raison de la présence à la fois d'un atome de brome et d'un groupe propoxy sur la structure de l'indène. Cette combinaison confère une réactivité chimique distincte et une activité biologique potentielle par rapport à ses analogues. Le groupe propoxy peut améliorer sa solubilité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux dans divers domaines de recherche.
Propriétés
Numéro CAS |
820238-25-3 |
|---|---|
Formule moléculaire |
C12H15BrO |
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
4-bromo-7-propoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H15BrO/c1-2-8-14-12-7-6-11(13)9-4-3-5-10(9)12/h6-7H,2-5,8H2,1H3 |
Clé InChI |
VZLUWECUXQUUGM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C2CCCC2=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















